molecular formula C13H24N2O4 B6209544 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid CAS No. 117049-94-2

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid

Cat. No.: B6209544
CAS No.: 117049-94-2
M. Wt: 272.3
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid is a compound with significant relevance in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a piperidinyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 3-piperidinylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with enzymes or receptors, modulating their activity. The piperidinyl moiety contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrrolidin-3-yl)propanoic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

117049-94-2

Molecular Formula

C13H24N2O4

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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